Oxirane,2,3-dimethyl-2-propoxy-
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Overview
Description
Oxirane,2,3-dimethyl-2-propoxy- is a chemical compound with the molecular formula C7H14O2. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the strained ring structure, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane,2,3-dimethyl-2-propoxy- typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. This reaction introduces an oxygen atom across the double bond, forming the epoxide ring .
Industrial Production Methods
On an industrial scale, epoxides like Oxirane,2,3-dimethyl-2-propoxy- can be produced through the catalytic oxidation of alkenes using oxygen or air in the presence of a silver catalyst. This method is efficient and widely used for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxirane,2,3-dimethyl-2-propoxy- undergoes various chemical reactions, including:
Ring-opening reactions: These are the most common reactions for epoxides, where the strained ring is opened by nucleophiles such as water, alcohols, or amines.
Oxidation and reduction: Epoxides can be oxidized to form diols or reduced to form alkanes.
Substitution reactions: The epoxide ring can be substituted by nucleophiles, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines, and thiols are commonly used nucleophiles for ring-opening reactions.
Catalysts: Acidic or basic catalysts can facilitate the ring-opening reactions.
Major Products
Diols: Formed by the hydrolysis of the epoxide ring.
Amino alcohols: Formed by the reaction with amines.
Thioethers: Formed by the reaction with thiols.
Scientific Research Applications
Oxirane,2,3-dimethyl-2-propoxy- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Oxirane,2,3-dimethyl-2-propoxy- primarily involves the ring-opening reactions. The strained epoxide ring is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The reaction typically proceeds through an S_N2 mechanism, where the nucleophile attacks the less hindered carbon atom of the epoxide ring, resulting in the ring opening .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyloxirane: Another epoxide with a similar structure but without the propoxy group.
Butane, 2,3-epoxy, trans-: A stereoisomer of 2,3-dimethyloxirane.
cis-2-Butene oxide: Another epoxide with a similar ring structure.
Uniqueness
Oxirane,2,3-dimethyl-2-propoxy- is unique due to the presence of the propoxy group, which can influence its reactivity and the types of reactions it undergoes. This functional group can also affect the compound’s solubility and interaction with other molecules, making it distinct from other similar epoxides .
Properties
Molecular Formula |
C7H14O2 |
---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2,3-dimethyl-2-propoxyoxirane |
InChI |
InChI=1S/C7H14O2/c1-4-5-8-7(3)6(2)9-7/h6H,4-5H2,1-3H3 |
InChI Key |
WOVDQESLLGKGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(C(O1)C)C |
Origin of Product |
United States |
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